
Bis(2,2-dimethylpropyl) benzylphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2,2-dimethylpropyl) benzylphosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a benzyl moiety and two 2,2-dimethylpropyl groups. This compound belongs to the class of phosphonates, which are widely used in various fields due to their unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis(2,2-dimethylpropyl) benzylphosphonate typically involves the reaction of benzyl halides with H-phosphonate diesters. A common method employs a palladium(0)-catalyzed cross-coupling reaction, using Pd(OAc)2 as a palladium source and Xantphos as a supporting ligand . The reaction conditions are generally mild, often conducted at room temperature, and the process can be adapted for large-scale industrial production.
Industrial Production Methods
Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Bis(2,2-dimethylpropyl) benzylphosphonate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Hydrolysis: The phosphonate ester bonds can be hydrolyzed to yield phosphonic acids and alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases such as sodium hydroxide, and oxidizing agents like hydrogen peroxide. The reaction conditions vary depending on the desired transformation but often involve mild temperatures and atmospheric pressure.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, alcohols, and substituted benzyl compounds.
Aplicaciones Científicas De Investigación
Bis(2,2-dimethylpropyl) benzylphosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for understanding biological pathways involving phosphonates.
Medicine: Phosphonate derivatives are explored for their potential therapeutic applications, including antiviral and anticancer activities.
Industry: The compound is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of bis(2,2-dimethylpropyl) benzylphosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can affect various biological pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other phosphonates such as:
- Dimethyl methylphosphonate
- Glyphosate
- Ethephon
Uniqueness
Bis(2,2-dimethylpropyl) benzylphosphonate is unique due to its specific structural features, including the bulky 2,2-dimethylpropyl groups and the benzyl moiety. These structural elements confer distinct chemical properties and reactivity, making it suitable for specialized applications in research and industry.
Propiedades
Número CAS |
88065-75-2 |
|---|---|
Fórmula molecular |
C17H29O3P |
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
bis(2,2-dimethylpropoxy)phosphorylmethylbenzene |
InChI |
InChI=1S/C17H29O3P/c1-16(2,3)13-19-21(18,20-14-17(4,5)6)12-15-10-8-7-9-11-15/h7-11H,12-14H2,1-6H3 |
Clave InChI |
MGAZXTFZDUKRSG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)COP(=O)(CC1=CC=CC=C1)OCC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Bicyclo[3.2.0]hept-2-ene-1-peroxol](/img/structure/B14397129.png)
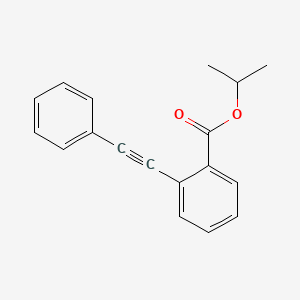


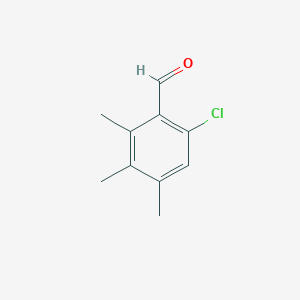
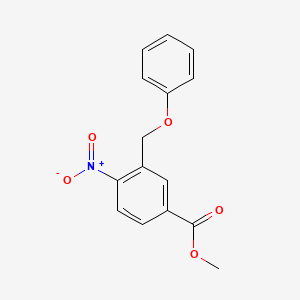
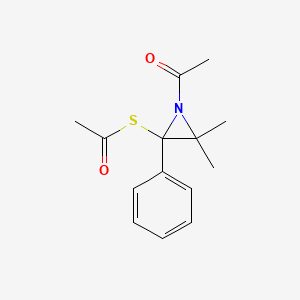
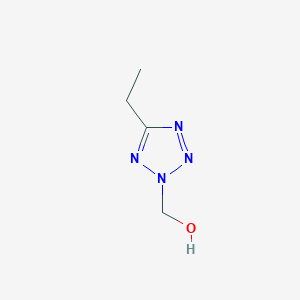
![3-({[4-(Dimethylamino)phenyl]methylidene}amino)quinazolin-4(3H)-one](/img/structure/B14397188.png)
![4-(Decyloxy)phenyl 3-chloro-4-[(4-nitrobenzoyl)oxy]benzoate](/img/structure/B14397195.png)

![2-[5-Oxo-4-(2-phenylhydrazinylidene)octyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14397208.png)
![2-[(Trimethylsilyl)methyl]pent-2-enal](/img/structure/B14397223.png)
